Methyl 2,5-diaminopyrimidine-4-carboxylate
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Overview
Description
Methyl 2,5-diaminopyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H8N4O2 and a molecular weight of 168.15 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-diaminopyrimidine-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
For industrial production, the synthesis process is optimized for high yield, purity, and cost-effectiveness. This often involves the use of scalable reaction conditions and robust purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-diaminopyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Methyl 2,5-diaminopyrimidine-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2,5-diaminopyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can interact with nucleic acids and enzymes, influencing various biological processes. The compound’s effects are mediated through its ability to form hydrogen bonds and other non-covalent interactions with its targets .
Comparison with Similar Compounds
Methyl 2,5-diaminopyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Pyrimethamine: A 2,4-diaminopyrimidine derivative used as an antimalarial drug.
Trimethoprim: Another 2,4-diaminopyrimidine derivative used as an antibiotic.
Thiazoles: Heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties compared to other pyrimidine derivatives .
Biological Activity
Methyl 2,5-diaminopyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications, drawing from recent literature and research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate starting materials such as substituted pyrimidines or their derivatives. The methodologies may vary, but common approaches include condensation reactions and the use of various catalysts to enhance yield and purity.
2. Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that pyrimidine derivatives possess significant antibacterial and antifungal properties. For instance, compounds related to this compound have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. It has been evaluated in various cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis. For example, analogs have demonstrated IC50 values in the low micromolar range against breast cancer cell lines .
- Inhibition of Dihydrofolate Reductase (DHFR) : this compound has been studied as an inhibitor of DHFR, an enzyme critical for nucleotide synthesis in pathogens like Plasmodium falciparum. This inhibition is particularly relevant in the context of antimalarial drug development .
3.1 Antimicrobial Activity
A study conducted on various pyrimidine derivatives showed that this compound exhibited significant antibacterial activity with an IC50 value below 10 µM against E. coli and S. aureus. The compound's structure was essential for its activity, with specific functional groups enhancing its interaction with bacterial targets .
3.2 Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 and HCT116 revealed that this compound analogs inhibited cell proliferation effectively. The compound exhibited an IC50 value of approximately 6 µM in MCF-7 cells, indicating a strong potential for further development as an anticancer agent .
3.3 Dihydrofolate Reductase Inhibition
Molecular docking studies have shown that this compound binds effectively to the active site of DHFR from P. falciparum, with binding affinities comparable to established inhibitors like pyrimethamine. This suggests its potential as a lead compound for antimalarial drug development .
4. Comparative Analysis of Biological Activities
Biological Activity | IC50 Value (µM) | Target Organism/Cell Line | Reference |
---|---|---|---|
Antibacterial | <10 | E. coli, S. aureus | |
Anticancer | ~6 | MCF-7 | |
DHFR Inhibition | K_i ~1.3 | P. falciparum |
5. Conclusion
This compound is a promising compound with diverse biological activities, particularly in antimicrobial and anticancer domains. Its role as a dihydrofolate reductase inhibitor highlights its potential in treating malaria. Continued research into its pharmacokinetics and structure-activity relationships will be crucial for developing effective therapeutic agents based on this scaffold.
Properties
CAS No. |
1260883-37-1 |
---|---|
Molecular Formula |
C6H8N4O2 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 2,5-diaminopyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H8N4O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,7H2,1H3,(H2,8,9,10) |
InChI Key |
DNJPDDLCWYUPKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1N)N |
Origin of Product |
United States |
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